5-(Difluoromethyl)benzo[d]oxazol-2-amine
Description
Properties
Molecular Formula |
C8H6F2N2O |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H6F2N2O/c9-7(10)4-1-2-6-5(3-4)12-8(11)13-6/h1-3,7H,(H2,11,12) |
InChI Key |
PYANJNONBYPZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)N=C(O2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)benzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with a difluoromethylating agent in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
Neuroprotective Effects
One of the most promising applications of 5-(Difluoromethyl)benzo[d]oxazol-2-amine is its neuroprotective properties. Studies have shown that compounds in the benzo[d]oxazole class can mitigate neurotoxicity induced by amyloid beta peptides, which are associated with Alzheimer's disease. The compound has been observed to modulate cell survival pathways and apoptosis, suggesting potential therapeutic avenues for neurodegenerative diseases .
Case Study: Neuroprotection in PC12 Cells
- In vitro studies demonstrated that this compound significantly reduced neurotoxicity in PC12 cells exposed to amyloid beta. The compound promoted the phosphorylation of proteins involved in survival pathways, such as Akt and glycogen synthase kinase 3 beta (GSK-3β), while inhibiting pro-apoptotic factors like nuclear factor kappa B (NF-κB) .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that benzo[d]oxazole derivatives can serve as effective agents in cancer treatment due to their ability to interfere with cellular signaling pathways critical for tumor growth and survival .
Case Study: Anticancer Activity
- A study disclosed that benzo[d]oxazole derivatives, including this compound, exhibited significant anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
The unique difluoromethyl group significantly influences the physicochemical properties of this compound, enhancing its bioavailability compared to other halogenated derivatives. This modification may lead to distinct pharmacological profiles beneficial for drug design.
Mechanisms of Action:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Electronic Differences
Key Analogs :
- 5-(tert-Butyl)benzo[d]oxazol-2-amine (): The tert-butyl group is sterically bulky and electron-donating, increasing lipophilicity but reducing electrophilicity compared to the difluoromethyl group.
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine (): The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the difluoromethyl analog.
Electronic Effects :
- Difluoromethyl (CF₂H) : Induces moderate electron-withdrawing effects via C–F dipole interactions, enhancing stability against oxidative metabolism .
- tert-Butyl (C(CH₃)₃) : Electron-donating, increases steric hindrance, and improves membrane permeability.
- Nitro (NO₂): Strongly electron-withdrawing, reduces basicity of the oxazole amine and increases reactivity in electrophilic substitutions.
Physical and Spectral Properties
Notes:
- The difluoromethyl group would likely downfield-shift adjacent aromatic protons in ¹H NMR due to electron withdrawal.
- IR would show C–F stretches (~1100–1200 cm⁻¹) absent in non-fluorinated analogs .
Anti-inflammatory Activity :
Antimicrobial Activity :
Inhibitory Effects :
Metabolic and Stability Profiles
- Fluorinated vs. Non-fluorinated Analogs: Fluorine reduces basicity of adjacent amines (e.g., pKa lowering) and blocks metabolic oxidation sites, extending half-life .
- Nitro-substituted Derivatives : Prone to reduction in vivo, unlike difluoromethyl groups, which are metabolically stable .
Q & A
Q. Q1. What are the standard synthetic routes for 5-(Difluoromethyl)benzo[d]oxazol-2-amine, and how are reaction conditions optimized?
A1. The synthesis typically involves cyclization of substituted benzoxazole precursors under reflux with polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction rates. For example, analogs like 4-Fluoro-N-methyl-1,3-benzoxazol-2-amine are synthesized via nucleophilic substitution or condensation reactions, with temperature (80–120°C) and time (6–24 hours) optimized for yield and purity . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Q2. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
A2. Nuclear Magnetic Resonance (NMR) is essential for verifying aromatic proton environments (e.g., δ 7.2–8.0 ppm for benzoxazole protons) and substituent integration . Fourier-Transform Infrared (FTIR) confirms functional groups, such as N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) using Orbitrap instruments (e.g., Orbitrap Fusion Lumos) provides accurate molecular weight confirmation (e.g., [M+H]+ peaks) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antioxidant effects) of benzoxazole derivatives?
A3. Discrepancies may arise from assay conditions (e.g., cell line specificity) or compound purity. For instance, 5-aryl-oxadiazole analogs show variable IC₅₀ values depending on substituent electronic effects and cellular uptake mechanisms . Cross-validation using standardized protocols (e.g., NCI-60 panel for cytotoxicity) and orthogonal assays (e.g., ROS scavenging for antioxidants) is recommended .
Q. Q4. What methodologies are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
A4. Molecular docking simulations (e.g., AutoDock Vina) and X-ray crystallography (e.g., PDB entries for benzoxazole-protein complexes) identify binding modes. For example, analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine exhibit π-π stacking with kinase active sites . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities .
Q. Q5. How can reaction yields for this compound be improved during scale-up?
A5. Optimize solvent systems (e.g., switch from DMF to THF for easier removal) and employ microwave-assisted synthesis to reduce reaction times. Catalytic methods, such as using Pd/C for dehalogenation steps, enhance efficiency. Process analytical technology (PAT) tools monitor intermediates in real time .
Q. Q6. What advanced analytical approaches quantify this compound in complex matrices (e.g., biological fluids)?
A6. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) achieves detection limits <1 ng/mL. Use deuterated internal standards (e.g., D₃-5-(Difluoromethyl)benzo[d]oxazol-2-amine) to correct matrix effects. Method validation follows ICH guidelines for linearity (R² > 0.995) and recovery (85–115%) .
Q. Q7. How do crystallographic studies inform the design of analogs with enhanced stability or activity?
A7. Single-crystal X-ray diffraction (SCXRD) reveals bond angles and packing motifs critical for stability. For example, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine adopts a planar conformation, favoring π-stacking interactions. Substituent modifications (e.g., replacing Cl with CF₃) are guided by Hirshfeld surface analysis to optimize steric and electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
